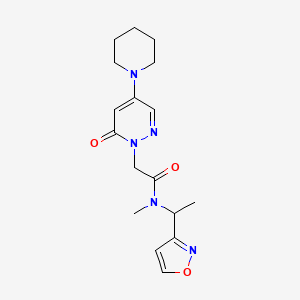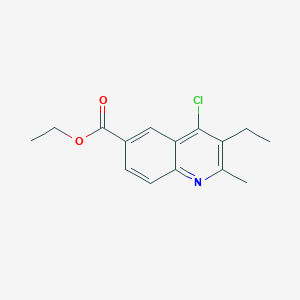
ethyl 4-chloro-3-ethyl-2-methyl-6-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinoline derivatives, including ethyl 4-chloro-3-ethyl-2-methyl-6-quinolinecarboxylate, are synthesized through various methods, including the Friedländer synthesis and cyclization reactions. A notable method involves the cyclization of amino-benzaldehydes with β-keto esters or malonates in the presence or absence of catalysts to form quinoline carboxylates (Bojinov & Grabchev, 2003). Another approach includes the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines, demonstrating a straightforward route to 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones (Fretz, Gaugler, & Schneider, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling. For instance, extensive NMR studies, including 1D-NOE, 2D-HSQC, and HMBC experiments, have been employed to establish the structures of synthesized quinolines (Fretz, Gaugler, & Schneider, 2000). X-ray analysis has provided accurate molecular parameters for certain quinoline compounds, offering insights into their stereochemistry and conformation (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclopropanation, ring expansion, and SNAr reactions, enabling the synthesis of complex molecular structures. For example, ethyl quinoline-3-carboxylates can be synthesized from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction, showcasing the versatility of quinoline derivatives in organic synthesis (Beilstein Journal of Organic Chemistry, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and optical properties, are crucial for their application in various domains. For instance, the solubility in organic solvents and the orientation parameter in liquid crystals are important for their use in liquid crystal displays (Bojinov & Grabchev, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, define the scope of application for quinoline derivatives. The SNAr reaction of poly-halo-quinoline-3-carboxylates with phenols, thiophenols, or N-methylaniline under mild conditions illustrates the regioselective substitution capabilities of these compounds (Zhao & Zhou, 2010).
Eigenschaften
IUPAC Name |
ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-4-11-9(3)17-13-7-6-10(15(18)19-5-2)8-12(13)14(11)16/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWTWZVPRUXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5641657.png)
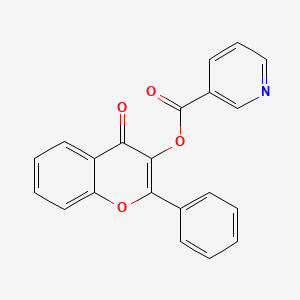
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641666.png)
![4-[1-cyclohexyl-5-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641671.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-methyl-5-(3-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5641679.png)
![4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5641690.png)
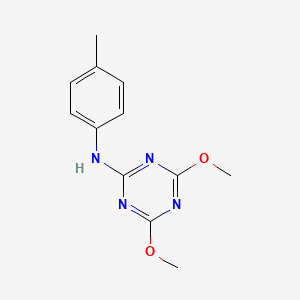
![(3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5641710.png)
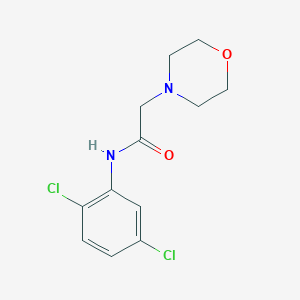
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5641732.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide](/img/structure/B5641735.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5641737.png)
